An In-depth Technical Guide to the Physical Properties of Deuterated Estrone
An In-depth Technical Guide to the Physical Properties of Deuterated Estrone
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated estrone, specifically focusing on common isotopologues such as Estrone-d2. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. While the specific nomenclature "Estrone-d2-1" is not standard, it is recognized as a synonym for Estrone-16,16-d2 in some databases[1]. This guide will cover the properties of well-characterized deuterated estrone variants.
Deuterated estrone serves as an invaluable internal standard for the quantification of estrone in various biological matrices using mass spectrometry-based assays.[2][3] Estrone, one of the three major naturally occurring estrogens, is a key biomarker in numerous physiological and pathological processes.[4] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.[4][5][6][7][8]
Core Physical and Chemical Properties
The physical properties of deuterated estrone are largely comparable to those of its non-labeled counterpart, with the primary difference being a slight increase in molecular weight due to the presence of deuterium atoms.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of common deuterated estrone isotopologues and, for comparison, non-deuterated estrone.
| Property | Estrone-2,4-d2 | Estrone-16,16-d2 | Estrone (Unlabeled) |
| CAS Number | 350820-16-5[2][9][10] | 56588-58-0[1][9][11] | 53-16-7[9][10][11] |
| Molecular Formula | C₁₈H₂₀D₂O₂[2] | C₁₈H₂₀D₂O₂[12] | C₁₈H₂₂O₂[13][14] |
| Molecular Weight | 272.4 g/mol [2] | 272.38 g/mol [9][12] | 270.37 g/mol [14] |
| Exact Mass | 272.1745 Da[9] | 272.1745 Da[9][11] | 270.1620 Da[13] |
| Melting Point | Not specified | 247 - 250°C (dec.)[12] | 258 - 261°C[13] |
| UV Maximum (λmax) | 280 nm[2] | Not specified | 281 nm[15] |
| Appearance | Crystalline solid[2] | Off-White to Pale Beige Solid[12] | White, odorless, solid crystalline powder[14] |
Solubility
The solubility of deuterated estrone has been determined in various organic solvents and aqueous solutions. The data is crucial for the preparation of stock solutions and standards for analytical assays.
| Solvent | Estrone-2,4-d2 | Estrone-16,16-d2 | Estrone (Unlabeled) |
| DMSO | 20 mg/mL[2] | Slightly soluble[12] | ~20 mg/mL[15] |
| DMF | 30 mg/mL[2] | Not specified | ~20 mg/mL[15] |
| Methanol | Not specified | Sparingly soluble[12] | Soluble |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL[2] | Not specified | ~0.15 mg/mL[15] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural confirmation and identification of deuterated estrone.
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Mass Spectrometry (MS): In mass spectrometric analysis, deuterated estrone exhibits a characteristic mass shift compared to the unlabeled compound, which allows for its use as an internal standard. The exact mass difference depends on the number of deuterium atoms incorporated. For Estrone-d2, the mass is increased by approximately 2 Da.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the position of the deuterium labels on the estrone molecule. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent. In ¹³C NMR, the carbons attached to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.[16][17][18]
Experimental Protocols
Deuterated estrone is predominantly used as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the quantification of estrone in biological samples.
Quantification of Estrone in Serum/Plasma by LC-MS/MS
This protocol outlines the key steps for sample preparation and analysis.
-
Sample Preparation:
-
Spiking: A known amount of Estrone-d2 internal standard is added to the serum or plasma sample.[6]
-
Liquid-Liquid Extraction (LLE): The estrogens are extracted from the biological matrix using an organic solvent such as methyl tert-butyl ether (MTBE).[6][7]
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[6]
-
Derivatization: To enhance ionization efficiency and sensitivity, the dried extract is derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrone to form a positively charged derivative.[5][6][7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized sample is reconstituted and injected into an HPLC or UHPLC system. A reversed-phase C18 column is typically used to separate estrone from other endogenous compounds.[6]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled estrone and the deuterated internal standard are monitored.[6][7]
-
-
Data Analysis:
-
The concentration of estrone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estrone and a fixed concentration of the internal standard.
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Visualizations
Logical Relationship of Estrone and its Deuterated Analogues
Caption: Relationship between Estrone and its deuterated forms.
Experimental Workflow for Estrone Quantification using Estrone-d2
Caption: LC-MS/MS workflow for estrone quantification.
References
- 1. Estrone-16,16-D2 | C18H22O2 | CID 22967916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrone-d2 | CAS 56588-58-0 | LGC Standards [lgcstandards.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Estrone D2 (16,16-D2) | CAS 56588-58-0 | LGC Standards [lgcstandards.com]
- 12. ESTRONE-16,16-D2 CAS#: 56588-58-0 [amp.chemicalbook.com]
- 13. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Estrone - Wikipedia [en.wikipedia.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bmse000549 Estrone at BMRB [bmrb.io]
- 17. Estrone(53-16-7) 1H NMR [m.chemicalbook.com]
- 18. uregina.ca [uregina.ca]
